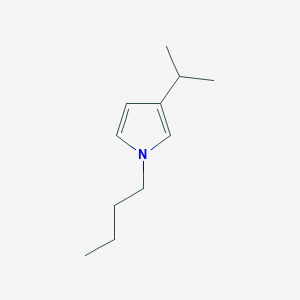

1-Butyl-3-isopropyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19N |

|---|---|

Molecular Weight |

165.27 g/mol |

IUPAC Name |

1-butyl-3-propan-2-ylpyrrole |

InChI |

InChI=1S/C11H19N/c1-4-5-7-12-8-6-11(9-12)10(2)3/h6,8-10H,4-5,7H2,1-3H3 |

InChI Key |

NQXWESYDZKGWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=C1)C(C)C |

Origin of Product |

United States |

Reaction Mechanisms in Pyrrole Formation and Transformation

Mechanistic Pathways of Classical Pyrrole (B145914) Syntheses

The classical syntheses, named after their discoverers, remain cornerstones of heterocyclic chemistry, providing reliable routes to a wide array of pyrrole derivatives. wikipedia.org

The Paal-Knorr synthesis is a premier method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.org For the synthesis of 1-Butyl-3-isopropyl-1H-pyrrole, the required reactants would be 3-isopropylhexane-2,5-dione and n-butylamine. The reaction is typically facilitated by neutral or weakly acidic conditions. organic-chemistry.org

The mechanism has been a subject of detailed investigation, with two primary pathways proposed: one involving an enamine intermediate and another proceeding through a hemiaminal. rgmcet.edu.inresearchgate.net Computational and experimental studies suggest that the hemiaminal pathway is energetically more favorable. researchgate.net

The Hemiaminal Pathway:

Amine Addition: The reaction initiates with the nucleophilic attack of the primary amine (n-butylamine) on one of the carbonyl carbons of the 1,4-diketone. This forms a protonated hemiaminal intermediate. wikipedia.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral hemiaminal (an amino-alcohol).

Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the nitrogen atom on the second carbonyl group. This intramolecular cyclization is often the rate-determining step. rgmcet.edu.inalfa-chemistry.com This forms a five-membered cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org

Dehydration: The cyclic intermediate undergoes sequential dehydration, eliminating two molecules of water to form the aromatic pyrrole ring. This process is typically acid-catalyzed and drives the reaction towards the final product. wikipedia.org

Quantum chemical studies have highlighted the role of water in mediating the proton transfer steps, thereby lowering the activation energy barriers for the cyclization and dehydration processes. researchgate.netrsc.org

| Step | Intermediate Description | Key Transformation |

| 1 | Hemiaminal | Nucleophilic attack of amine on a carbonyl group |

| 2 | Cyclic Hemiaminal | Intramolecular nucleophilic attack on the second carbonyl |

| 3 | Dihydroxypyrrolidine | Formation of the five-membered ring |

| 4 | Aromatic Pyrrole | Elimination of two water molecules to achieve aromaticity |

This table summarizes the key intermediates in the Paal-Knorr synthesis via the hemiaminal pathway.

The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that combines a β-ketoester, an α-haloketone, and a primary amine (or ammonia). thieme-connect.comwikipedia.org This method is particularly well-suited for producing highly substituted N-alkyl pyrroles like this compound. nih.gov

The generally accepted mechanism proceeds as follows: thieme-connect.comwikipedia.org

Enamine Formation: The primary amine (n-butylamine) first condenses with the β-ketoester to form an enamine intermediate. This step involves the nucleophilic attack of the amine on the keto-carbonyl, followed by dehydration.

Nucleophilic Substitution: The enamine, now acting as a nucleophile, attacks the α-haloketone. There are two possible sites of attack: the carbonyl carbon or the α-carbon bearing the halogen. The more common pathway involves the enamine attacking the carbonyl carbon of the α-haloketone. wikipedia.org An alternative mechanism proposes a direct attack on the α-carbon in an SN2 fashion. wikipedia.org

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the newly introduced carbonyl group, forming a five-membered ring after the elimination of a water molecule.

Aromatization: The final step is the elimination of a proton, leading to the rearrangement of π-bonds to form the stable aromatic pyrrole ring. wikipedia.org

Continuous flow chemistry has been successfully applied to the Hantzsch synthesis, allowing for rapid production and in situ modification of the resulting pyrroles. syrris.comnih.gov

The Knorr pyrrole synthesis involves the reaction of an α-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). wikipedia.orgwikipedia.org A significant challenge is the instability of α-aminoketones, which tend to self-condense. thermofisher.com Consequently, they are often generated in situ from the corresponding oxime by reduction with zinc in acetic acid. wikipedia.orgthermofisher.com

The mechanism unfolds through several key stages: wikipedia.org

Imine/Enamine Formation: The reaction begins with the condensation of the α-aminoketone and the active methylene compound. The more reactive carbonyl of the active methylene compound (e.g., a β-ketoester) condenses with the amino group of the α-aminoketone to form an imine. wikipedia.org This imine then tautomerizes to its more stable enamine form.

Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine's α-carbon attacks the ketone carbonyl originating from the α-aminoketone precursor. This nucleophilic addition forms the five-membered ring.

Dehydration and Tautomerization: The resulting cyclic intermediate eliminates a molecule of water to create a double bond within the ring. A final tautomerization step yields the aromatic pyrrole product. wikipedia.org

The entire process is a cascade of condensation, cyclization, and elimination reactions, culminating in the formation of the stable heterocyclic ring. masterorganicchemistry.comlibretexts.org

Advanced Mechanistic Investigations

Beyond the classical named reactions, modern organic synthesis employs a variety of sophisticated strategies for pyrrole formation, often involving catalytic cycles and complex cascade reactions.

Nucleophilic addition is a fundamental process in many advanced pyrrole syntheses. These reactions often utilize different starting materials and reaction cascades compared to the classical methods.

Michael Addition: One common strategy involves a Michael (or conjugate) addition. For instance, the reaction of an enone with tosylmethyl isocyanide (TosMIC) in the Van Leusen reaction proceeds via a Michael addition, followed by cyclization and elimination of the tosyl group. wikipedia.org Organocatalytic methods can facilitate the Michael addition of various nucleophiles to α,β-unsaturated aldehydes or ketones, which then undergo subsequent cyclization to form pyrroles. nih.gov

Addition to Alkynes: The synthesis of pyrroles from 1,3-enynes and amines can proceed through a tandem sequence involving an aza-Michael addition followed by an iodocyclization and oxidative aromatization. acs.org Other methods involve the intramolecular nucleophilic cyclization of N-alkyne substituted pyrrole precursors, which can be triggered by electrophiles like iodine. beilstein-journals.org

Addition to Nitriles: Some syntheses proceed via the nucleophilic addition of an amine to a nitrile moiety. The resulting amidine intermediate can then undergo intramolecular cyclization to construct the pyrrole ring. nih.gov

These pathways often conclude with an elimination step, where a leaving group is expelled to achieve the final aromatic system.

The ring-closing step is the defining moment in pyrrole synthesis. Advanced methodologies have developed highly efficient and regioselective intramolecular cyclization and annulation reactions.

5-endo-dig Cyclization: This type of cyclization is particularly relevant for starting materials containing alkynes. In the Barton-Zard synthesis, for example, an isocyanoacetate reacts with a nitroalkene, and the key ring-forming step is a 5-endo-dig cyclization. wikipedia.org Similarly, N-alkyne-substituted precursors can undergo electrophile-mediated 5-endo or 6-exo cyclizations to form fused heterocyclic systems. beilstein-journals.org

Cascade Reactions: Many modern syntheses are designed as cascade (or tandem) reactions where multiple bonds are formed in a single operation. For example, a palladium-catalyzed oxidative process can construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formations involving an intramolecular aza-Wacker cyclization. organic-chemistry.org Another approach involves the intramolecular cyclization of N-alkyl, N-propargylic β-enaminones, promoted by a base, to generate the pyrrole ring in a metal-free manner. rsc.org

Annulation Reactions: [3+2] annulation strategies provide a modular approach to pyrrole synthesis. In one example, 2-tosylamino ketones act as a 1N,2C-bis-nucleophile that reacts with allenoates in an organocatalyzed [3+2] annulation to afford pyrroles after elimination and isomerization. nih.gov

These advanced methods offer powerful tools for constructing complex and functionally diverse pyrrole structures like this compound, often with high efficiency and control over the molecular architecture.

Carbocation Intermediates in Pyrrole Chemistry

In the context of pyrrole synthesis, particularly through acid-catalyzed pathways like the Paal-Knorr reaction, the involvement of carbocationic species is a topic of mechanistic consideration. organic-chemistry.orgwikipedia.org While the primary mechanism for the Paal-Knorr synthesis is generally believed to proceed through a hemiaminal intermediate, the potential for carbocationic intermediates exists, especially under strongly acidic conditions. wikipedia.orgnih.gov

The formation of this compound would likely involve the reaction of a 1,4-dicarbonyl compound with n-butylamine. The specific diketone required would be 2-methyl-3,6-heptanedione. In an acidic environment, protonation of one of the carbonyl groups of the diketone would activate it towards nucleophilic attack by the n-butylamine.

Hypothetical Carbocation Involvement:

Under forcing acidic conditions, the protonated carbonyl could, in theory, lose a molecule of water to form a resonance-stabilized carbocation. However, the more accepted mechanism for the Paal-Knorr reaction involves the direct attack of the amine on the protonated carbonyl to form a tetrahedral intermediate, the hemiaminal, without the generation of a discrete carbocation. wikipedia.orgnih.gov

Research on the Paal-Knorr synthesis mechanism with 3,4-disubstituted-2,5-hexanediones has shown that the reaction rates are inconsistent with a mechanism involving a common enol intermediate, which would be expected if a simple carbocation pathway were dominant. wikipedia.org This suggests that the stereochemistry of the starting diketone influences the reaction rate, supporting a pathway where the amine is directly involved in the cyclization step. organic-chemistry.org

For the synthesis of this compound, the focus remains on the hemiaminal pathway as the most plausible route, minimizing the role of free carbocation intermediates.

Tautomeric Equilibria in Pyrrole Systems

Pyrrole and its derivatives are aromatic heterocycles, but the introduction of substituents can, in some cases, lead to the possibility of tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. youtube.com For pyrrole itself, tautomerism to non-aromatic 2H- or 3H-pyrroles is energetically unfavorable due to the loss of aromatic stabilization.

In the case of this compound, the pyrrole ring is substituted at the nitrogen atom and at the C-3 position. The presence of the N-butyl group prevents tautomerism involving the N-H proton, which is a common feature in unsubstituted or N-H substituted pyrroles. clockss.org

However, it is theoretically possible to consider tautomeric forms arising from the migration of a proton from one of the ring carbons. For instance, a proton shift from the C-2 or C-5 position could lead to non-aromatic pyrrolenine structures. These forms would disrupt the aromatic sextet and are therefore expected to be highly unstable and not significantly populated under normal conditions.

Studies on other substituted pyrroles have shown that the aromatic 1H-pyrrole form is generally the most stable. rsc.org For example, in the case of mesoporphyrin IX, different pyrrole tautomers can be stabilized within a protein environment, but this is a highly specialized system. nih.gov For a simple substituted pyrrole like this compound in a standard chemical environment, the 1H-aromatic form is the overwhelmingly predominant tautomer.

Rearrangement Reactions Associated with Pyrrole Synthesis

While the direct synthesis of this compound via a Paal-Knorr type reaction is unlikely to involve rearrangements, the broader chemistry of pyrroles includes several interesting rearrangement reactions. These are generally not part of the primary synthesis of simple alkyl-substituted pyrroles but can occur under specific conditions or with particular substrates.

One notable example is the Ciamician-Dennstedt rearrangement , where pyrroles react with dichlorocarbene (B158193) to form 3-chloropyridines. wikipedia.org This reaction involves the initial formation of a dichlorocyclopropane adduct with the pyrrole ring, which then undergoes ring expansion. If this compound were subjected to these conditions, it would be expected to yield a substituted 3-chloropyridine.

Another type of rearrangement, the Piloty-Robinson pyrrole synthesis , involves the reaction of two equivalents of an aldehyde or ketone with hydrazine, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a di-imine intermediate and subsequent cyclization to form the pyrrole. wikipedia.org This method is more suited for the synthesis of pyrroles with substituents at the 3 and 4 positions and is not the most direct route to this compound.

It is important to note that for the straightforward synthesis of this compound from a suitable 1,4-diketone and n-butylamine, rearrangement reactions are not anticipated to be a significant pathway.

Role of Catalysis in Directing Reaction Pathways

Catalysis plays a crucial role in the synthesis of pyrroles, primarily by accelerating the rate of reaction and enabling milder reaction conditions. nih.govmdpi.com In the context of the Paal-Knorr synthesis of this compound, the catalyst is typically an acid.

Acid Catalysis in Paal-Knorr Synthesis:

The Paal-Knorr reaction can be conducted under neutral or weakly acidic conditions, but the addition of an acid catalyst significantly accelerates the reaction. organic-chemistry.orgwikipedia.org Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids can be employed. rgmcet.edu.inmdpi.com The role of the acid is to protonate one of the carbonyl groups of the 1,4-diketone, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. youtube.com

The choice and amount of catalyst can be critical. While weak acids promote the desired pyrrole formation, strong acids at high concentrations can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org

Modern Catalytic Systems:

Recent research has focused on developing more efficient and environmentally benign catalysts for the Paal-Knorr reaction. These include:

Heterogeneous catalysts: Solid acid catalysts like clays (B1170129) (e.g., montmorillonite), zeolites, and silica-supported sulfuric acid offer advantages in terms of ease of separation and reusability. rgmcet.edu.inmdpi.com

Organocatalysts: Proline has been shown to be an effective catalyst for the Paal-Knorr synthesis, promoting the reaction under mild conditions. rsc.org

Enzyme catalysis: Enzymes such as α-amylase have been used to catalyze the Paal-Knorr reaction, offering a green and highly selective synthetic route. nih.gov

Nanoporous catalysts: Materials like nanoporous silica (B1680970) MCM-41 have demonstrated high catalytic activity due to their large surface area. mdpi.com

The following table summarizes various catalytic systems that have been successfully employed in Paal-Knorr reactions for the synthesis of N-substituted pyrroles, which would be applicable to the synthesis of this compound.

| Catalyst | Reaction Conditions | Advantages |

| Polystyrenesulfonate | Aqueous ethanol | Environmentally friendly, good yields. nih.gov |

| CATAPAL 200 (Alumina) | Solvent-free, 60 °C | High yields, short reaction times, reusable. mdpi.com |

| L-Proline | - | Mild conditions, construction of complex scaffolds. rsc.org |

| α-Amylase | Mild conditions | Biocatalysis, good to excellent yields. nih.gov |

| Iron(III) chloride | Water | Mild conditions, good to excellent yields. organic-chemistry.org |

These advanced catalytic methods highlight the ongoing efforts to make pyrrole synthesis more efficient, sustainable, and versatile, all of which are relevant to the potential production of this compound.

Structural Characterization Techniques for 1 Butyl 3 Isopropyl 1h Pyrrole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce detailed information about the connectivity and chemical environment of each atom within the 1-butyl-3-isopropyl-1H-pyrrole structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the butyl group, the isopropyl group, and the pyrrole (B145914) ring. The protons on the pyrrole ring, being in an aromatic environment, will resonate at a lower field (higher ppm) compared to the aliphatic protons of the alkyl substituents. The chemical shifts and coupling patterns are key to assigning each signal to its corresponding proton.

For instance, the protons on the pyrrole ring at positions 2, 4, and 5 will appear as distinct multiplets, with their specific chemical shifts influenced by the electronic effects of the alkyl substituents. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The butyl group will show a series of multiplets corresponding to the four methylene (B1212753) and methyl groups, with the methylene group attached to the nitrogen atom showing the most downfield shift in this substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Please note that these are predicted values based on analogous compounds and may vary slightly in experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (pyrrole) | ~6.6 | t | ~2.5 |

| H-5 (pyrrole) | ~6.5 | t | ~2.5 |

| H-4 (pyrrole) | ~6.0 | t | ~2.5 |

| N-CH₂ (butyl) | ~3.9 | t | ~7.0 |

| CH (isopropyl) | ~2.8 | septet | ~7.0 |

| N-CH₂-CH₂ (butyl) | ~1.7 | m | - |

| N-(CH₂)₂-CH₂ (butyl) | ~1.3 | m | - |

| N-(CH₂)₃-CH₃ (butyl) | ~0.9 | t | ~7.5 |

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a direct view of the carbon backbone of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the pyrrole ring carbons will be in the aromatic region, while the aliphatic carbons of the butyl and isopropyl groups will appear at higher fields (lower ppm).

The carbon attached to the nitrogen (C-2 and C-5 of the pyrrole ring) and the substituted carbon (C-3) will have characteristic chemical shifts that confirm the substitution pattern. The signals for the butyl and isopropyl carbons can be assigned based on their expected chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Please note that these are predicted values based on analogous compounds and may vary slightly in experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 (pyrrole) | ~130 |

| C-2 (pyrrole) | ~120 |

| C-5 (pyrrole) | ~108 |

| C-4 (pyrrole) | ~105 |

| N-CH₂ (butyl) | ~48 |

| CH (isopropyl) | ~27 |

| N-CH₂-CH₂ (butyl) | ~33 |

| CH(CH₃)₂ (isopropyl) | ~23 |

| N-(CH₂)₂-CH₂ (butyl) | ~20 |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the butyl chain and between the methine and methyl protons of the isopropyl group. It would also confirm the coupling between the pyrrole ring protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, providing a direct and powerful method for assigning the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. columbia.eduresearchgate.net This is crucial for establishing the connectivity between the alkyl substituents and the pyrrole ring. For example, HMBC would show a correlation between the N-CH₂ protons of the butyl group and the C-2 and C-5 carbons of the pyrrole ring, confirming the N-alkylation. Similarly, it would show correlations between the isopropyl methine proton and the C-2, C-3, and C-4 carbons of the pyrrole ring, confirming the C-3 substitution.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different types of bonds present in the molecule. Key expected absorptions include:

C-H stretching (aromatic) : Around 3100 cm⁻¹, characteristic of the C-H bonds on the pyrrole ring.

C-H stretching (aliphatic) : In the range of 2850-3000 cm⁻¹, corresponding to the C-H bonds of the butyl and isopropyl groups.

C=C stretching (aromatic) : Typically observed in the 1500-1600 cm⁻¹ region, indicative of the pyrrole ring.

C-N stretching : Usually found in the 1300-1400 cm⁻¹ range.

The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would be a key indicator that the nitrogen atom of the pyrrole ring is substituted.

Table 3: Predicted FT-IR Absorption Bands for this compound Please note that these are predicted values based on analogous compounds and may vary slightly.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1500-1600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrrole and its derivatives, the absorption maxima are typically in the ultraviolet region. The substitution on the pyrrole ring with alkyl groups can cause a slight shift in the absorption wavelength (a bathochromic or hypsochromic shift) compared to the parent pyrrole molecule. The UV-Vis spectrum of this compound would be expected to show a characteristic absorption peak, the position of which helps to confirm the presence of the pyrrole chromophore.

Computational Chemistry and Molecular Modeling Studies

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules, which can aid in the interpretation of experimental data. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra. nih.gov These calculations determine the magnetic shielding of each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., tetramethylsilane). The accuracy of these predictions has improved significantly, with modern methods achieving errors of around 0.2-0.4 ppm for ¹H shifts. nih.gov For 1-Butyl-3-isopropyl-1H-pyrrole, theoretical predictions would help assign the signals in an experimental spectrum to the correct protons and carbons in the butyl, isopropyl, and pyrrole (B145914) ring moieties.

Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. This table is for illustrative purposes to show the typical output of such calculations.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrole H-2 | 6.5 | 118.0 |

| Pyrrole H-4 | 6.0 | 107.5 |

| Pyrrole H-5 | 6.6 | 119.5 |

| N-Butyl CH₂ | 3.9 | 48.0 |

| Isopropyl CH | 2.9 | 26.5 |

| Isopropyl CH₃ | 1.2 | 22.5 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov By calculating the harmonic frequencies using DFT methods (such as B3LYP), a theoretical vibrational spectrum can be generated. researchgate.netyoutube.com These predicted frequencies correspond to specific molecular motions, such as C-H stretches, C=C ring stretches, and bending vibrations. Comparing the theoretical spectrum to an experimental one helps in assigning the observed absorption bands to their respective vibrational modes.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound. This table is for illustrative purposes to show the typical output of such calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3100-3150 | Pyrrole Ring C-H Stretch |

| ν(C-H) | 2850-2960 | Alkyl C-H Stretch |

| ν(C=C) | 1500-1550 | Pyrrole Ring Stretch |

| δ(C-H) | 1380-1470 | Alkyl C-H Bend |

| γ(C-H) | 700-800 | Pyrrole Ring C-H Out-of-Plane Bend |

Molecular Dynamics Simulations (if applicable to conformational studies or interactions)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. plos.org This technique can provide detailed insights into the conformational flexibility and intermolecular interactions of this compound that are not accessible through static models. plos.orgacs.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic behavior of the system. nih.gov For a flexible molecule like this compound, MD simulations can explore the different spatial arrangements (conformations) of the butyl and isopropyl side chains relative to the pyrrole ring. nih.gov This is crucial for understanding how the molecule's shape changes in different environments and how this might affect its ability to interact with other molecules.

MD simulations can reveal:

Conformational Landscapes: Identifying the most stable and frequently occurring conformations of the molecule.

Solvent Interactions: Analyzing how solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding, van der Waals forces).

Dynamic Properties: Calculating properties like diffusion coefficients and rotational correlation times.

By simulating the molecule in a box of explicit solvent molecules (like water or an organic solvent), MD provides a realistic model of its behavior in solution, offering a bridge between its static structure and its function in a dynamic chemical system. acs.org

Derivatives and Analogs of 1 Butyl 3 Isopropyl 1h Pyrrole

Synthesis and Structural Diversification of N-Alkyl-Substituted Pyrroles

The synthesis of N-substituted pyrroles is a fundamental transformation in heterocyclic chemistry. The most prominent method for preparing the pyrrole (B145914) core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edumdpi.com For the synthesis of 1-butyl-3-isopropyl-1H-pyrrole, this would involve the reaction of 3-isopropylhexane-2,5-dione with n-butylamine. This reaction is often catalyzed by acids and can be performed under various conditions, including solvent-free or in aqueous media, aligning with green chemistry principles. uctm.edumdpi.com

Once the N-butyl-3-isopropyl-1H-pyrrole core is formed, further diversification can be achieved. While the N-substituent is already in place, the principles of N-alkylation are crucial for generating a library of analogs. Methods for N-alkylation of pyrroles typically involve the deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. organic-chemistry.org Ionic liquids have also been employed as media for highly regioselective N-substitution of pyrroles with alkyl halides. organic-chemistry.org

Another important class of N-substituted pyrroles are N-alkoxycarbonyl derivatives, which can serve as protecting groups that modulate the reactivity of the pyrrole ring. nih.gov These can be synthesized via the Clauson-Kaas reaction, using 2,5-dimethoxytetrahydrofuran (B146720) as a precursor and reacting it with O-substituted carbamates. nih.gov While this compound is already N-substituted, these methods are vital for creating analogs with different N-substituents, which can significantly impact the molecule's physical and biological properties.

Table 1: Selected Synthetic Methods for N-Substituted Pyrroles

| Method | Precursors | Description | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Condensation reaction to form the pyrrole ring. Catalyzed by various acids like CaCl₂, MgI₂, or aluminas. | uctm.edumdpi.com |

| N-Alkylation | N-H Pyrrole, Alkyl halide, Base | Deprotonation of the pyrrole nitrogen followed by nucleophilic substitution. | organic-chemistry.org |

Functionalization Strategies at Pyrrole Ring Positions (C2, C3, C4, C5)

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of this substitution is influenced by both electronic and steric factors. For this compound, the carbon positions available for functionalization are C2, C4, and C5.

C2 and C5 Positions: These positions are the most electron-rich and are typically the primary sites for electrophilic attack. The N-butyl group offers minimal steric hindrance.

C4 Position: This position is less reactive towards electrophiles compared to the α-positions (C2 and C5).

C3 Position: This position is already substituted with an electron-donating isopropyl group, which will electronically influence the reactivity of the other ring positions, generally directing electrophiles to the C2 and C5 positions.

Modern catalytic methods, including metal-catalyzed and photocatalyzed reactions, have expanded the toolbox for C-H functionalization, allowing for reactions that are otherwise difficult to achieve with classical Lewis acid catalysis. nih.gov

The introduction of carboxylate and carboxamide moieties is a common strategy in drug design to modulate polarity and establish key binding interactions.

Carboxylates can be introduced onto the pyrrole ring through several methods. A classic approach is the Friedel-Crafts acylation, which typically occurs at the C2 or C5 position, followed by oxidation of the resulting ketone. Acylation can be achieved using various acylating agents. nih.govwikipedia.org

Carboxamides are highly valuable functional groups and are found in many biologically active pyrrole-containing natural products. rsc.orgnih.gov They are typically synthesized from the corresponding carboxylic acid via standard amide bond-forming reactions. An alternative and widely used method involves the use of 2-(trichloroacetyl)pyrroles as activated acylating agents. These precursors react smoothly with amines to form the desired carboxamide, releasing trichloromethane as a neutral byproduct. rsc.org This method is particularly useful when dealing with sensitive substrates. rsc.org Structure-activity relationship studies on various pyrrole-2-carboxamide derivatives have shown that substituents on the pyrrole ring and the amide nitrogen are crucial for biological activity. nih.gov

Halogenated pyrroles are important synthetic intermediates and are present in numerous marine natural products with potent biological activities. nih.govacs.org The halogenation of pyrroles is typically achieved via electrophilic substitution.

Direct halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) readily occurs, usually at the most reactive C2 and C5 positions. nih.gov Controlling the stoichiometry and reaction conditions can allow for selective monohalogenation, although polyhalogenated products are common. wikipedia.org For this compound, treatment with one equivalent of a halogenating agent would be expected to yield a mixture of 2-halo and 5-halo derivatives. The synthesis of specific halogenated building blocks, such as 4-chloro- or 4-fluoro-substituted pyrroles, can be more challenging and may require multi-step synthetic routes. nih.gov

Bipyrrole systems are core structures in natural products like prodigiosins and are also used as ligands in coordination chemistry. researchgate.net The synthesis of bipyrroles can be achieved through modern cross-coupling reactions. For instance, a halogenated derivative of this compound could be coupled with a pyrrole-boronic acid derivative under Suzuki coupling conditions to form a 2,2'-bipyrrole (B130514) or a 2,3'-bipyrrole. researchgate.net Another approach involves the Paal-Knorr synthesis starting from pyrrolyl ketoalcohols to construct the second pyrrole ring. researchgate.net A two-step method starting from a 1,3-diyne has also been developed to assemble 3,3'-bipyrroles. rsc.org

Poly-pyrrole scaffolds are conducting polymers with a wide range of applications in electronics and sensor technology. mdpi.com Polypyrrole and its derivatives are typically synthesized via oxidative polymerization of the corresponding pyrrole monomers. Functionalization of the pyrrole monomer, for example at the N-position or on the ring itself, can be used to tune the properties (e.g., solubility, conductivity) of the resulting polymer. mdpi.com A monomer like this compound could be polymerized to create a functional polymer with specific processing characteristics.

Heterocyclic Fused Pyrrole Derivatives (e.g., Pyrrolo[3,4-c]pyridine, Pyrrolo[2,3-d]pyrimidine)

Fusing a second heterocyclic ring to the pyrrole core generates scaffolds with diverse pharmacological properties. Pyrrolopyrimidines and pyrrolopyridines are prominent examples.

Pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines, are an important class of heterocycles found in many kinase inhibitors. acs.orgnih.gov Their synthesis often starts from a functionalized pyrrole. For example, a 2-amino-3-cyanopyrrole derivative can be cyclized with formamide (B127407) or other reagents to construct the fused pyrimidine (B1678525) ring. A derivative of this compound bearing these functionalities at the appropriate positions could serve as a key precursor. One-pot, multi-component reactions have also been developed for the efficient synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mxrsc.org

Pyrrolo[3,4-c]pyridines are another class of fused heterocycles with reported analgesic, sedative, and antimycobacterial activities. nih.gov Their synthesis can be achieved through various strategies, often involving the construction of the pyridine (B92270) ring onto a pre-formed pyrrole-dicarboximide or other suitably functionalized pyrrole. nih.govresearchgate.net

Table 2: Examples of Fused Pyrrole Systems and Their Synthesis

| Fused System | General Synthetic Strategy | Potential Precursor from Target Scaffold | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Cyclization of an aminopyrrole derivative with a C1 or C2 synthon. | 2-Amino-1-butyl-3-isopropyl-1H-pyrrole-5-carbonitrile | nih.govscielo.org.mxjst.go.jp |

| Pyrrolo[3,4-c]pyridine | Cyclization of a pyrrole-3,4-dicarboxylate or dinitrile derivative. | Derivatives of this compound-3,4-dicarboxylic acid | nih.govresearchgate.net |

Structure-Reactivity Relationships in this compound Analogs

The reactivity of the pyrrole ring and the biological activity of its derivatives are highly dependent on the nature and position of its substituents. nih.govnih.gov

N-Butyl Group: This alkyl group is primarily electron-donating through induction but has a modest electronic effect. Its main contribution is to increase the lipophilicity of the molecule compared to an N-H pyrrole.

C3-Isopropyl Group: This is a stronger electron-donating group compared to the N-butyl group. Its presence at the C3 position increases the electron density of the pyrrole ring, particularly at the C2 and C5 positions, enhancing their susceptibility to electrophilic attack. It also provides steric bulk, which could influence the approach of reagents and binding to biological targets.

The introduction of further substituents would create a complex interplay of electronic and steric effects.

Electron-Withdrawing Groups (EWGs): Introducing an EWG (e.g., carboxylate, nitrile, halogen) at the C2 or C5 position would decrease the electron density of the ring, making it less susceptible to further electrophilic substitution but potentially opening it up to nucleophilic attack. nih.gov The position of the EWG is critical; for example, a SAR study of pyrrole-based inhibitors revealed that the 3-carbonitrile group was essential for inhibitory potency. nih.gov

Electron-Donating Groups (EDGs): Adding another EDG would further activate the ring towards electrophilic substitution.

Applications of 1 Butyl 3 Isopropyl 1h Pyrrole in Synthetic Organic Chemistry

Utilization as a Building Block in Complex Molecule Synthesis

Substituted pyrroles are invaluable building blocks in the construction of complex molecular architectures. scitechdaily.com The unique arrangement of the butyl group at the nitrogen and the isopropyl group at the C-3 position endows 1-Butyl-3-isopropyl-1H-pyrrole with specific steric and electronic properties that can be exploited in targeted synthesis.

The N-butyl group enhances the lipophilicity of the molecule and can influence its solubility in organic solvents, a crucial factor in reaction optimization. The 3-isopropyl group, an electron-donating alkyl substituent, activates the pyrrole (B145914) ring towards electrophilic attack and can sterically direct incoming reagents to other positions on the ring.

In the synthesis of complex molecules, this compound could be envisioned as a central scaffold. For instance, subsequent functionalization at the C2, C4, and C5 positions could introduce pharmacophores or points of attachment for larger molecular fragments. The synthesis of polysubstituted pyrroles is a key strategy in the development of new pharmaceutical agents and functional materials. scitechdaily.com By analogy with other pyrrole-based syntheses, this compound could serve as a precursor to analogues of bioactive natural products or designed molecules with specific therapeutic targets.

Role as a Heterocyclic Scaffold for Further Derivatization

The reactivity of the pyrrole ring is significantly higher than that of benzene, making it amenable to a wide range of electrophilic substitution reactions under relatively mild conditions. uobaghdad.edu.iqpearson.com The existing substituents on this compound would direct further functionalization. The C2 and C5 positions are the most nucleophilic and thus the preferred sites for electrophilic attack. onlineorganicchemistrytutor.com The 3-isopropyl group would likely exert a steric hindrance effect, potentially favoring substitution at the C5 position over the C2 position.

The N-butyl group ensures that the nitrogen lone pair is available to participate in the aromatic system, maintaining the high reactivity of the ring, while preventing N-substitution or protonation under many reaction conditions. wikipedia.org A variety of functional groups could be introduced onto the pyrrole ring, transforming it into a polysubstituted scaffold.

Interactive Data Table: Potential Derivatization Reactions

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-2-carbaldehyde and/or this compound-5-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acyl-1-butyl-3-isopropyl-1H-pyrrole and/or 5-Acyl-1-butyl-3-isopropyl-1H-pyrrole |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 2-Bromo (or Chloro)-1-butyl-3-isopropyl-1H-pyrrole and/or 5-Bromo (or Chloro)-1-butyl-3-isopropyl-1H-pyrrole |

| Nitration | Acetyl nitrate (B79036) (HNO₃/Ac₂O) | 2-Nitro-1-butyl-3-isopropyl-1H-pyrrole and/or 5-Nitro-1-butyl-3-isopropyl-1H-pyrrole |

| Sulfonation | SO₃-pyridine complex | This compound-2-sulfonic acid and/or this compound-5-sulfonic acid |

These derivatization reactions provide access to a multitude of functionalized pyrroles, each with the potential for further transformation, thereby highlighting the role of this compound as a versatile heterocyclic scaffold.

Employment in Multistep Organic Transformations

The true synthetic power of a building block is realized in its application in multistep reaction sequences. The functionalized derivatives of this compound, as outlined in the section above, can serve as intermediates for more elaborate chemical transformations.

For example, a formyl group introduced via the Vilsmeier-Haack reaction can be a versatile handle for a variety of subsequent reactions:

Oxidation to a carboxylic acid.

Reduction to a hydroxymethyl group.

Wittig reaction to introduce a carbon-carbon double bond.

Reductive amination to form an aminomethyl group.

A hypothetical multistep sequence starting from this compound could involve an initial formylation at the C5 position, followed by a Wittig reaction to introduce a side chain. Subsequent modification of this side chain, or further substitution on the pyrrole ring at the C2 or C4 positions, would allow for the systematic construction of a complex target molecule. Such strategies are common in medicinal chemistry for the generation of compound libraries for drug discovery.

Precursor for Advanced Organic Materials (Focus on synthetic methodology, not material properties)

Pyrrole-based polymers, particularly polypyrrole, are well-known conducting polymers with applications in electronics and sensor technology. The synthesis of these materials often begins with appropriately substituted pyrrole monomers. This compound could serve as a monomer precursor for the synthesis of novel functional polymers.

The synthetic methodology to access such materials would typically involve the introduction of polymerizable groups or functionalities that enable coupling reactions. For instance, halogenation of the pyrrole ring at the 2- and 5-positions would furnish a dihalo-pyrrole derivative. This dihalogenated monomer could then be subjected to cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, to form conjugated polymers.

The synthetic steps to prepare a polymer precursor would be:

Synthesis of this compound as previously described.

Dihalogenation: Reaction with two or more equivalents of a halogenating agent like N-Bromosuccinimide (NBS) to yield 2,5-Dibromo-1-butyl-3-isopropyl-1H-pyrrole.

Conversion to a bis-boronic ester: The dibromo derivative could then be converted into a bis(pinacolato)diboron (B136004) derivative via a palladium-catalyzed coupling reaction, preparing it for subsequent Suzuki polymerization.

The specific substitution of the butyl and isopropyl groups would influence the solubility and processing characteristics of the resulting polymer, demonstrating how the initial choice of pyrrole building block is crucial for tuning the properties of the final material.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 1-Butyl-3-isopropyl-1H-pyrrole?

- Methodological Answer : The synthesis typically involves alkylation of pyrrole derivatives. For example, N-alkylation can be achieved using alkyl halides (e.g., 1-butyl bromide and isopropyl iodide) under basic conditions (e.g., NaH in DMF). Regioselectivity must be controlled, as pyrrole’s α/β positions are reactive. A two-step protocol may be used: (1) introducing the butyl group at the 1-position via nucleophilic substitution, followed by (2) isopropyl group introduction at the 3-position using directed metalation or cross-coupling strategies (e.g., Kumada coupling) .

Q. How can researchers confirm the purity and identity of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to verify substituent positions and absence of byproducts.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.

- Chromatography : GC-MS or HPLC with a polar column to assess purity.

Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of pyrrole derivatives be addressed to optimize yield?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directed Metalation : Use of directing groups (e.g., trimethylsilyl) to block undesired positions.

- Catalytic Approaches : Transition-metal catalysts (e.g., Pd or Cu) for selective C-H functionalization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkylation at less hindered positions.

Kinetic vs. thermodynamic control should be evaluated via reaction monitoring (e.g., in situ IR) .

Q. What computational tools are effective for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- HOMO-LUMO gaps to predict reactivity in electrophilic substitution.

- NBO Analysis : To assess hyperconjugation effects from alkyl substituents.

- Molecular Electrostatic Potential (MEP) : Maps to identify nucleophilic/electrophilic sites.

Validate results with experimental UV-Vis and cyclic voltammetry data .

Q. How should researchers resolve contradictions in reported physicochemical data for substituted pyrroles?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Steps include:

- Reproducibility Checks : Replicate experiments under standardized conditions.

- Advanced Characterization : Use X-ray crystallography (if crystalline) for definitive structural confirmation .

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing high-impact journals.

Address outliers through collaborative verification .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer : Assume potential toxicity due to structural analogs (e.g., pyrroles with alkyl chains). Implement:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods for synthesis and purification.

- Storage : Inert atmosphere (argon) at -20°C to prevent decomposition.

Reference general pyrrole safety guidelines until compound-specific data is available .

Q. How can stability studies be designed to assess the shelf-life of this compound?

- Methodological Answer : Conduct accelerated stability testing:

- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Light Exposure : Use ICH Q1B guidelines for photostability.

- Oxidative Stability : Introduce or to simulate oxidative conditions.

Analyze degradation products with LC-MS and adjust storage recommendations accordingly .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in pyrrole derivatives?

- Methodological Answer : Combine multivariate analysis (e.g., PCA or PLS regression) with quantum mechanical descriptors (e.g., Hammett constants). Use software like MOE or Schrödinger to correlate substituent effects with biological activity. Validate models with leave-one-out cross-validation .

Q. How can researchers address conflicting NMR assignments for substituted pyrroles?

- Methodological Answer : Use 2D NMR techniques (e.g., - HSQC, HMBC) to resolve overlapping signals. Compare experimental data with DFT-simulated spectra. Collaborative platforms (e.g., NMRshiftDB) provide crowdsourced reference data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.